1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane
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Overview
Description
1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane is an organic compound with the molecular formula C20H32N2. It is a complex molecule that features a piperidine ring and an azepane ring, both of which are important structures in medicinal chemistry .
Preparation Methods
The synthesis of 1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane can be achieved through various synthetic routes. One common method involves the reaction of 4-ethylbenzyl chloride with piperidine to form 1-(4-ethylbenzyl)piperidine. This intermediate is then reacted with azepane under suitable conditions to yield the final product . Industrial production methods may involve optimization of these reactions to improve yield and purity.
Chemical Reactions Analysis
1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Scientific Research Applications
1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane can be compared with similar compounds such as:
1-(4-Benzyl)piperidine: Lacks the ethyl group on the benzyl ring, which may affect its biological activity.
1-(4-Methylbenzyl)piperidine: Contains a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(4-Phenyl)piperidine: Has a phenyl group instead of a benzyl group, which can significantly alter its reactivity and interactions.
Properties
Molecular Formula |
C20H32N2 |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2/c1-2-18-7-9-19(10-8-18)17-21-15-11-20(12-16-21)22-13-5-3-4-6-14-22/h7-10,20H,2-6,11-17H2,1H3 |
InChI Key |
DZXVFHWLACRDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
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